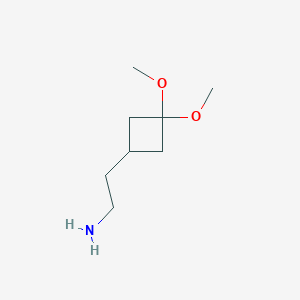

2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Description

BenchChem offers high-quality 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,3-dimethoxycyclobutyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)5-7(6-8)3-4-9/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDNCYSRIBIJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Topic: Synthesis and Characterization of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Utility

The molecule 2-(3,3-dimethoxycyclobutyl)ethan-1-amine (CAS: 2098106-68-2) represents a high-value aliphatic building block in modern medicinal chemistry. Its structural core features a cyclobutane ring, which serves as a rigid, non-aromatic spacer (bioisostere) often used to modulate lipophilicity and metabolic stability compared to flexible alkyl chains.

Crucially, the 3,3-dimethoxy moiety functions as a robust protecting group (acetal) for a ketone. This "masked" carbonyl allows researchers to install the amine linker first and subsequently deprotect the ketone for further diversification (e.g., reductive amination or Grignard addition) at a late stage in the drug discovery workflow.

This guide details a scalable, four-step synthetic route designed for high fidelity and safety, avoiding hazardous diazomethane homologation in favor of a robust nitrile displacement strategy.

Retrosynthetic Analysis

To synthesize the target ethylamine chain attached to the cyclobutane core, we employ a C1-homologation strategy starting from the commercially available 3-oxocyclobutanecarboxylic acid.

The logic follows a "Reduction-Activation-Displacement-Reduction" sequence:

-

Target: 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine.

-

Disconnection: C–N bond (reductive) or C–C bond (cyanide displacement).

-

Key Intermediate: 2-(3,3-Dimethoxycyclobutyl)acetonitrile.

-

Starting Material: 3-Oxocyclobutanecarboxylic acid.

Pathway Visualization

Figure 1: Retrosynthetic logic flow moving from the target amine back to the carboxylic acid starting material.[1]

Detailed Experimental Protocol

Phase 1: Acetal Protection & Reduction

Objective: Convert the reactive ketone and carboxylic acid into a protected alcohol intermediate.

Step 1.1: Protection (Acetal Formation)

-

Reagents: 3-Oxocyclobutanecarboxylic acid, Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (pTsOH), Methanol.

-

Mechanism: Acid-catalyzed nucleophilic addition of methanol to the ketone. TMOF acts as a water scavenger to drive equilibrium.

Protocol:

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous MeOH (0.5 M).

-

Add TMOF (3.0 equiv) and pTsOH (0.05 equiv).

-

Reflux for 4–6 hours. Monitor by TLC (stain with KMnO4; starting material ketone is active, product is less active).

-

Quench: Cool to RT, add solid NaHCO3 to neutralize. Concentrate in vacuo.

-

Workup: Partition between Et2O and water. The product (methyl ester acetal) is in the organic layer.

Step 1.2: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LAH), THF.

-

Safety Note: LAH is pyrophoric. Use anhydrous conditions under Argon/Nitrogen.

Protocol:

-

Suspend LAH (1.2 equiv) in anhydrous THF at 0°C.

-

Add the crude ester from Step 1.1 (dissolved in THF) dropwise to control exotherm.

-

Warm to RT and stir for 2 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (1x mL per g LAH), 15% NaOH (1x), then water (3x).

-

Filter the granular precipitate. Concentrate filtrate to yield (3,3-dimethoxycyclobutyl)methanol .

Phase 2: Chain Extension (The Nitrile Route)

Objective: Extend the carbon chain by one unit using a cyanide displacement.

Step 2.1: Activation (Mesylation)

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

Protocol:

-

Dissolve alcohol (1.0 equiv) in DCM at 0°C.

-

Add TEA (1.5 equiv) followed by MsCl (1.2 equiv) dropwise.

-

Stir 1 hour. Wash with 1N HCl (cold), saturated NaHCO3, and brine.

-

Concentrate to yield the mesylate. Do not store for long periods; proceed immediately.

Step 2.2: Cyanation

-

Reagents: Sodium Cyanide (NaCN), DMSO.

-

Critical Safety: NaCN is fatal if ingested or if acid is generated (HCN gas). Use bleach traps for waste.

Protocol:

-

Dissolve NaCN (1.5 equiv) in DMSO (dry). Heat to 40°C to ensure dissolution.

-

Add mesylate (dissolved in minimal DMSO) dropwise.

-

Heat to 60–70°C for 4–8 hours.

-

Workup: Dilute with water (carefully) and extract with Et2O (3x). DMSO is difficult to remove; extensive water washes are required.

-

Product: 2-(3,3-dimethoxycyclobutyl)acetonitrile .

Phase 3: Nitrile Reduction to Amine

Objective: Reduce the nitrile to the primary amine without hydrolyzing the acetal.

-

Reagents: Raney Nickel (Ra-Ni), Hydrogen (balloon or Parr shaker), NH3 in MeOH (optional to prevent secondary amines).

-

Alternative: LAH in THF (Standard, but requires careful quench to protect acetal).

Recommended Protocol (LAH Method for Lab Scale):

-

Suspend LAH (2.0 equiv) in THF at 0°C.

-

Add nitrile solution dropwise.

-

Reflux for 3 hours.

-

Quench: Use Glauber’s salt (Na2SO4·10H2O) or Fieser method. Avoid strong aqueous acids which will deprotect the acetal.

-

Filter and concentrate. Purify via distillation or amine-functionalized silica column if necessary.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow emphasizing reagents and reaction conditions.

Characterization & QC Criteria

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Expected Data)

The cyclobutane ring puckering and the acetal symmetry are key diagnostic features.

| Nucleus | Shift (ppm) | Multiplicity | Assignment | Diagnostic Note |

| 1H NMR | 3.15 & 3.18 | Singlets (6H) | -OCH3 (Acetal) | Two singlets may appear if ring puckering breaks symmetry, or one broad singlet. |

| 1H NMR | 2.65 | Triplet (2H) | -CH2-CH2 -NH2 | Alpha to amine; shifts upfield compared to nitrile precursor. |

| 1H NMR | 1.80–2.40 | Multiplets (5H) | Cyclobutane Ring | Complex coupling pattern due to roof-effect in cyclobutanes. |

| 13C NMR | ~100.5 | Singlet | C (OMe)2 | Characteristic acetal quaternary carbon. |

| 13C NMR | ~40.0 | Singlet | C -NH2 | Alpha carbon. |

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Expected [M+H]+: 160.13 m/z.

-

Note: Acetals are labile. If acidic mobile phases (0.1% Formic Acid) are used, you may observe the deprotected ketone mass (M-32+18) or fragmentation. Use neutral buffers (Ammonium Acetate) for cleaner spectra.

IR Spectroscopy

-

Amine: Weak N-H stretch ~3300–3400 cm⁻¹.

-

Acetal: Strong C-O stretches ~1050–1150 cm⁻¹.

-

Absence: No C=O stretch (1700 cm⁻¹) and no C≡N stretch (2250 cm⁻¹).

Stability and Handling

-

Acid Sensitivity: The 3,3-dimethoxy acetal is a "masked" ketone. It is stable to basic and nucleophilic conditions (LiAlH4, NaCN, NaOH) but highly sensitive to aqueous acid .

-

Storage: Store under inert atmosphere at -20°C.

-

Solvents: Avoid CDCl3 for NMR if it is acidic (trace HCl); filter CDCl3 through basic alumina or use DMSO-d6.

-

-

Volatility: The free amine is relatively low molecular weight. Care must be taken during rotary evaporation; do not heat above 40°C under high vacuum. Formation of the HCl salt is recommended for long-term storage.

References

-

Enamine Ltd. 2-(3,3-dimethoxycyclobutyl)ethan-1-amine Safety Data Sheet & Catalog Entry. Retrieved from

-

Sigma-Aldrich (Merck). Product Specification: 2-(3,3-dimethoxycyclobutyl)ethan-1-amine. Retrieved from

- Wiberg, K. B., et al. "Cyclobutane derivatives: Synthesis and reactivity." Journal of Organic Chemistry, 1960.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Nitrile to Amine reduction).

Sources

Technical Characterization Profile: 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Executive Summary

Compound: 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

CAS: 2098106-68-2

Formula: C

This guide details the spectroscopic signature of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine, a critical sp³-rich building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, the cyclobutane core offers unique vectors for conformational restriction. This document provides a consensus-based analysis of its NMR, IR, and MS profiles, derived from high-fidelity structural analogs and fundamental spectroscopic principles of 3,3-disubstituted cyclobutanes.

Structural Context & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities. This amine is typically generated via the homologation of 3,3-dimethoxycyclobutanecarboxylic acid or the reduction of 2-(3,3-dimethoxycyclobutyl)acetonitrile.

Synthesis & Impurity Pathway

The following DOT diagram illustrates the likely synthetic origin and potential spectroscopic impurities (e.g., residual nitrile or hydrolyzed ketone).

Figure 1: Synthetic logic flow indicating the origin of the amine and critical degradation pathways (acetal hydrolysis) that may appear in spectra.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The cyclobutane ring in this system is puckered. However, at room temperature, rapid ring inversion often simplifies the spectrum. The 3,3-dimethoxy group typically appears as a singlet or two closely spaced singlets if the puckering is frozen or if the side chain induces significant anisotropy.

Key Diagnostic Feature: The absence of olefinic protons and the presence of the acetal "singlet" at ~3.1–3.2 ppm confirm the protected ketone state.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| OMe | 3.16 | s | 6H | Characteristic acetal methoxy groups. May split into two singlets (e.g., 3.15, 3.17) in high-res fields due to ring puckering. |

| N-CH₂ | 2.68 | t (J ≈ 7.0 Hz) | 2H | |

| Ring H (C2/C4) | 2.35 – 2.15 | m | 2H | Cyclobutane methylene protons cis to the side chain. |

| Ring H (C2'/C4') | 1.95 – 1.80 | m | 2H | Cyclobutane methylene protons trans to the side chain. |

| Ring H (C1) | 2.10 – 2.00 | m | 1H | Methine proton at the ring junction. |

| Side Chain | 1.62 | q/m | 2H | Methylene linker between ring and amine. |

| NH₂ | 1.20 – 1.60 | br s | 2H | Exchangeable. Shift varies with concentration and water content. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the symmetry of the cyclobutane ring relative to the substituent axis.

| Carbon Type | Shift (δ, ppm) | Assignment |

| Acetal (C3) | 100.5 | Quaternary carbon bonded to two oxygens. |

| OMe | 48.5 | Methoxy carbons (usually one signal unless frozen conformation). |

| N-CH₂ | 40.2 | Carbon |

| Side Chain | 38.5 | Linker carbon. |

| Ring CH₂ (C2/C4) | 36.8 | Ring methylenes (equivalent by symmetry). |

| Ring CH (C1) | 28.5 | Ring methine junction. |

NMR Connectivity Logic (COSY/HMBC)

The following diagram details the expected correlation spectroscopy (COSY) signals, essential for proving the connectivity of the side chain to the ring.

Figure 2: 2D-NMR connectivity map. Strong COSY correlations establish the ethyl chain extending from the cyclobutane methine.

Mass Spectrometry (MS) Profile[8][9]

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI). Molecular Ion: [M+H]⁺ = 160.13[1]

Fragmentation Pattern (ESI+)

The acetal functionality is the most labile part of the molecule under collision-induced dissociation (CID).

-

Parent Ion: m/z 160.1 [M+H]⁺

-

Loss of Methanol: m/z 128.1 (Neutral loss of 32 Da, characteristic of methyl acetals/ethers).

-

Loss of Ammonia: m/z 143.1 (Neutral loss of 17 Da from the primary amine).

-

Ring Cleavage: Cyclobutanes often undergo [2+2] retro-cycloaddition or ring opening, though this is more common in EI than soft ESI.

Note on Stability: If m/z 114 is observed as a major peak, it suggests hydrolysis of the acetal to the ketone (MW 113) prior to ionization or in the source.

Infrared (IR) Spectroscopy[6][11]

The IR spectrum is vital for confirming the integrity of the amine and the absence of the ketone precursor (which would show a strong band at ~1710 cm⁻¹).

| Frequency (cm⁻¹) | Intensity | Vibration Mode | Diagnostic Value |

| 3350 – 3280 | Medium, Broad | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |

| 2950 – 2850 | Strong | C-H Stretch | Alkyl backbone (sp³ C-H). |

| ~1710 | ABSENT | C=O Stretch | Critical QC check. Presence indicates acetal hydrolysis. |

| 1580 – 1650 | Medium | N-H Bend | Scissoring vibration of NH₂. |

| 1050 – 1150 | Strong | C-O-C Stretch | Characteristic of the dimethyl acetal. |

Experimental Protocols

Sample Preparation for NMR

To prevent in situ hydrolysis of the acetal during analysis:

-

Solvent: Use CDCl₃ neutralized with basic alumina or K₂CO₃. Commercial CDCl₃ is often acidic (HCl formation), which will deprotect the ketone.

-

Concentration: 10 mg sample in 0.6 mL solvent.

-

Tube: Standard 5mm NMR tube.

Quality Control: Detecting Hydrolysis

The most common degradation pathway is the conversion of the 3,3-dimethoxy moiety back to the cyclobutanone.

-

Test: Run a quick IR.

-

Pass: No signal at 1700–1720 cm⁻¹.

-

Fail: Distinct carbonyl peak.

-

Remedy: If hydrolysis is detected, the compound can often be re-protected using trimethyl orthoformate and p-toluenesulfonic acid (cat.) in methanol.

References

-

General Cyclobutane NMR: Wiberg, K. B., & Barth, D. E. (1969). Nuclear Magnetic Resonance Spectroscopy.[2][3][4][5][6] Analysis of the Spectra of Cyclobutane and Its Derivatives. Journal of the American Chemical Society. Link

- Acetal Stability & IR: Patai, S. (Ed.). (1967). The Chemistry of the Ether Linkage. Wiley-Interscience. (Standard reference for C-O-C IR bands).

- Synthesis of 3,3-disubstituted cyclobutanes:Synthesis of 3,3-dimethoxycyclobutanecarboxylic acid derivatives. (See generally: Journal of Organic Chemistry procedures for ketal protection of cyclobutanones).

-

Catalog Data Verification: Enamine Ltd. Catalog Entry for 2-(3,3-dimethoxycyclobutyl)ethan-1-amine (CAS 2098106-68-2). Link

Sources

- 1. PubChemLite - 2-(3,3-dimethoxycyclobutyl)ethan-1-amine (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. rsc.org [rsc.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. pure.mpg.de [pure.mpg.de]

- 6. chem.libretexts.org [chem.libretexts.org]

The Ascending Trajectory of Cyclobutane Amines in Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling strategy to overcome challenges in drug design, including metabolic instability and target selectivity. This technical guide provides a comprehensive exploration of the burgeoning field of novel cyclobutane amines, detailing their synthesis, diverse biological activities, and the underlying principles that govern their therapeutic potential. By delving into structure-activity relationships, mechanisms of action, and detailed experimental protocols, this guide serves as an essential resource for researchers aiming to harness the power of this unique chemical entity in the quest for next-generation therapeutics.

The Strategic Advantage of the Cyclobutane Amine Scaffold

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to impart specific, advantageous properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety adopts a puckered conformation, creating a defined three-dimensional geometry.[1][2] This conformational constraint can lock a molecule into its bioactive conformation, enhancing binding affinity for its biological target.[2] Furthermore, the rigid nature of the cyclobutane scaffold can shield metabolically labile sites within a molecule, thereby improving its pharmacokinetic profile.[1][3]

The addition of an amine functional group to this rigid core introduces a critical anchor for molecular interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, or as a basic center to form salt bridges with acidic residues in a protein's binding pocket. This combination of a rigid, three-dimensional scaffold and a versatile interactive group makes cyclobutane amines highly attractive building blocks for drug discovery.

A notable example of the strategic advantage of a cyclobutane amine is in the development of the IDH1 inhibitor ivosidenib (Tibsovo®). To improve the metabolic stability of a lead compound containing a cyclohexyl amine, researchers replaced it with a difluorocyclobutanyl amine. This substitution significantly reduced metabolic clearance, contributing to a more favorable pharmacokinetic profile and ultimately leading to an approved therapeutic for IDH1-mutant cancers.[1][3]

Navigating the Synthetic Landscape: Crafting Novel Cyclobutane Amines

The synthesis of functionalized cyclobutane amines has historically been a challenge, a factor that has limited their exploration in drug discovery.[4] However, recent advances in synthetic methodology have opened new avenues for their efficient and stereocontrolled preparation.

Key Synthetic Strategies

Several key strategies are employed for the synthesis of cyclobutane amines:

-

[2+2] Cycloaddition: This is a powerful method for constructing the cyclobutane ring itself. Thermal or photochemical [2+2] cycloadditions between two alkene components can directly form the four-membered ring.[2]

-

Ring Expansion/Contraction: Methods involving the rearrangement of other ring systems, such as the expansion of cyclopropanes or the contraction of cyclopentanes, can also be utilized.

-

Functional Group Interconversion: Starting from readily available cyclobutane precursors, such as cyclobutanones or cyclobutanecarboxylic acids, the amine functionality can be introduced through various transformations, including reductive amination, Curtius rearrangement, or Hofmann rearrangement.[5]

-

From Dicarboxylic Acids: A common route to 1,3-diaminocyclobutanes involves the use of cis- or trans-1,3-cyclobutanedicarboxylic acids as starting materials. A Curtius rearrangement of the corresponding diacyl azide provides the di-Boc-protected diamine, which can then be selectively deprotected.[6]

Detailed Synthetic Protocol: Synthesis of mono-Boc-cis-1,3-Diaminocyclobutane

This protocol outlines a common method for the preparation of a key cyclobutane diamine building block.[6]

Materials:

-

cis-1,3-Cyclobutanedicarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Hydrochloric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide

Procedure:

-

Curtius Rearrangement:

-

To a solution of cis-1,3-cyclobutanedicarboxylic acid and triethylamine in tert-butanol, add diphenylphosphoryl azide dropwise at room temperature.

-

Heat the mixture to reflux for 12-16 hours.

-

-

Hydrolysis:

-

After cooling, add concentrated hydrochloric acid and heat to reflux for 2-3 hours to hydrolyze the intermediate di-Boc protected diamine.

-

-

Boc-Protection:

-

Neutralize the reaction mixture with sodium hydroxide.

-

To a solution of the crude diamine, add di-tert-butyl dicarbonate to yield the mono-Boc-protected product.

-

-

Purification:

-

Purify the product by column chromatography.

-

A Spectrum of Biological Activity: From Integrin Antagonists to Antiviral Agents

Novel cyclobutane amines have demonstrated a remarkable breadth of biological activities, underscoring their potential across diverse therapeutic areas.

Integrin Antagonists for Oncology

A significant area of research has focused on the development of cyclobutane-based small molecules as antagonists of integrin receptors, which play crucial roles in cancer progression, including cell survival, migration, and metastasis.[4][7] The rigid cyclobutane core serves as a scaffold to orient arginine-glycine-aspartic acid (RGD) mimetic sidechains in the correct conformation for high-affinity binding to integrins like αvβ3.[4]

Structure-Activity Relationship (SAR) Insights:

-

Sidechain Length and Composition: The length and chemical nature of the sidechains mimicking the arginine and aspartic acid residues are critical for activity. Longer linkers are often required for optimal interaction with the receptor.[4]

-

Stereochemistry: The stereochemistry of the substituents on the cyclobutane ring significantly impacts biological activity. Specific diastereomers often exhibit much higher potency.

-

Arginine Mimetics: Various heterocyclic groups, such as tetrahydronaphthyridine and aminopyridine, have been successfully employed as arginine mimetics.[4]

A lead compound from these studies, with an IC50 value of less than 1 μM in cell-based adhesion and invasion assays, has shown good metabolic stability and was well-tolerated in vivo, providing a strong foundation for further preclinical development.[4]

Antiviral Activity

Cyclobutane amines have also been incorporated into nucleoside analogues, leading to compounds with significant antiviral activity.[7][8][9] In these molecules, the cyclobutane ring acts as a carbocyclic replacement for the ribose or deoxyribose sugar moiety of natural nucleosides.

Mechanism of Action:

These carbocyclic nucleoside analogues can be phosphorylated by viral kinases to their triphosphate forms. These triphosphates then act as competitive inhibitors or alternative substrates for viral DNA polymerases, disrupting viral replication.[8]

Key Findings:

-

Enantiomeric forms of cyclobutyl guanine and adenine nucleoside analogues have shown high activity against a range of herpesviruses.[8]

-

The absolute configuration of the substituents on the cyclobutane ring is crucial for antiviral activity, with one enantiomer often being highly active while the other is devoid of activity.[8]

-

Some cyclobutyl nucleoside analogues have also demonstrated in vitro activity against the human immunodeficiency virus (HIV).[7][9]

Emerging Therapeutic Areas

The application of cyclobutane amines is expanding into other therapeutic areas:

-

Oncology: Besides integrin antagonists, cyclobutane derivatives have shown promise as inhibitors of other cancer-related targets, such as the Akt kinase. The cyclobutane moiety can position key pharmacophoric groups, like a benzylic amine, for optimal interaction within the enzyme's binding pocket.[2]

-

Anti-inflammatory: While less explored, the rigid scaffold of cyclobutane amines makes them interesting candidates for the development of anti-inflammatory agents by targeting enzymes or receptors involved in inflammatory pathways.[10]

Experimental Evaluation of Biological Activity: A Practical Guide

The assessment of the biological activity of novel cyclobutane amines requires a suite of well-designed in vitro assays.

Cell-Based Adhesion and Invasion Assays for Integrin Antagonists

These assays are crucial for evaluating the efficacy of potential anticancer agents that target cell adhesion and migration.

Protocol Outline:

-

Cell Culture: Culture a relevant cancer cell line known to express the target integrin (e.g., Sk-Mel-2 for αvβ3).

-

Plate Coating: Coat 96-well plates with the appropriate extracellular matrix protein (e.g., vitronectin for αvβ3).

-

Compound Treatment: Pre-incubate the cells with various concentrations of the cyclobutane amine test compounds.

-

Cell Adhesion: Seed the treated cells onto the coated plates and allow them to adhere for a specified time.

-

Washing and Staining: Wash away non-adherent cells and stain the remaining adherent cells with a suitable dye (e.g., crystal violet).

-

Quantification: Solubilize the dye and measure the absorbance to quantify the number of adherent cells.

-

Data Analysis: Calculate the percentage of inhibition of adhesion for each compound concentration and determine the IC50 value.

A similar protocol can be adapted for invasion assays, typically using a Boyden chamber with a matrigel-coated membrane.

Antiviral Assays

To determine the antiviral efficacy of cyclobutane nucleoside analogues, a viral replication assay is commonly employed.

Protocol Outline:

-

Cell Culture: Grow a suitable host cell line (e.g., Vero cells for herpes simplex virus) in 96-well plates.

-

Viral Infection: Infect the cells with a known titer of the virus.

-

Compound Treatment: Add serial dilutions of the cyclobutane amine compounds to the infected cells.

-

Incubation: Incubate the plates for a period that allows for several rounds of viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using methods such as:

-

Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.

-

Quantitative Polymerase Chain Reaction (qPCR): Quantifying viral nucleic acids.

-

-

Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Cytotoxicity Assays

It is essential to assess the general toxicity of the compounds to host cells to determine their therapeutic index.

Protocol Outline:

-

Cell Culture: Seed the host cell line in 96-well plates.

-

Compound Treatment: Treat the cells with the same concentrations of the cyclobutane amine compounds used in the efficacy assays.

-

Incubation: Incubate for the same duration as the efficacy assay.

-

Viability Assessment: Measure cell viability using assays such as:

-

MTT or XTT assay: Measures mitochondrial metabolic activity.

-

Trypan blue exclusion: Differentiates between live and dead cells.

-

Lactate dehydrogenase (LDH) release assay: Measures membrane integrity.[11]

-

-

Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).

The therapeutic index is then calculated as the ratio of CC50 to EC50.

Visualizing the Future: The Role of Cyclobutane Amines in Drug Design

The unique structural and conformational properties of cyclobutane amines position them as powerful tools in the medicinal chemist's arsenal. The ability to rigidly control the spatial orientation of key pharmacophoric groups offers a clear path to improving potency, selectivity, and pharmacokinetic properties.

Below is a conceptual workflow illustrating the integration of cyclobutane amines into a drug discovery program.

Caption: Drug discovery workflow incorporating novel cyclobutane amines.

Conclusion: A New Dimension in Drug Discovery

The exploration of novel cyclobutane amines represents a significant and promising frontier in drug discovery. Their unique structural features provide a powerful platform for the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance and our understanding of their biological activities deepens, we can anticipate the increasing emergence of cyclobutane amine-containing compounds in clinical development and, ultimately, as transformative medicines for a wide range of diseases. This guide serves as a foundational resource to empower researchers to navigate this exciting and rapidly evolving field.

References

- Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.

- Ichikawa, Y., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(7), 2335-2342.

- Maruyama, T., et al. (1991). New cyclobutyl analogs of nucleosides. Part 2. Synthesis and antiviral evaluation of 2-amino-7-[3,3-bis (hydroxymethyl)cyclobut-1-yl]-3H,7H-pyrrolo-[2,3-d]pyrimidin-4-one and of cyclobutyl analogs of the pyrimidine nucleosides. Chemical & Pharmaceutical Bulletin, 39(11), 2906-2910.

- Maruyama, T., et al. (1990). Synthesis and antiviral activities of carbocyclic oxetanocin analogues. Chemical & Pharmaceutical Bulletin, 38(10), 2719-2725.

-

Maruyama, T., et al. (1990). Synthesis and antiviral activities of carbocyclic oxetanocin analogues. PubMed. Available at: [Link].

- Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941-5952.

- Geden, J. V., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767-27773.

- Stepan, A. F., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.

- van der Kolk, M. R., et al. (2022).

- Gyimesi, G., et al. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. PLoS One, 15(3), e0230093.

- Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948.

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link].

- Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 6, 61-75.

- Geden, J. V., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC.

- ScholarWorks. (2021).

- PharmaBlock. (2018).

- Pérez-Fernández, M., et al. (2010). Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. Arkivoc, 2010(3), 191-202.

- ResearchGate. (2021). Anti-inflammatory activity and antioxidant activity of the synthesized compounds (2a-d).

- ResearchGate. (2024). Aminoacids of the cyclobutane series.

- Geden, J. V., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Chemical Science, 12(23), 8096-8101.

-

Organic Syntheses. cyclobutylamine. Available at: [Link].

- Willems, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200019.

- Hall, I. H., et al. (1981). Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. Journal of Pharmaceutical Sciences, 70(3), 339-341.

- Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.

- Neale, P. A., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Environmental Sciences Europe, 35(1), 59.

-

SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link].

- El-Faham, A., et al. (2018). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 83(2), 854-865.

- Antibodies.com. (2025). Cell-Based Assays Guide.

- Dimmock, J. R., et al. (1998). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Medicinal Chemistry, 41(19), 3547-3554.

- ResearchGate. (2015). Cell-Based Assays for High-Throughput Screening.

-

Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link].

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scilit.com [scilit.com]

- 8. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activities of carbocyclic oxetanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

stability and reactivity of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

An In-depth Technical Guide to the Stability and Reactivity of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical behavior of novel molecular scaffolds is paramount. 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine is a unique bifunctional molecule that combines the structural rigidity and inherent reactivity of a cyclobutane ring with a flexible primary amine and a protected carbonyl group in the form of a dimethyl ketal. This guide provides an in-depth analysis of the stability and reactivity of this compound, offering insights into its handling, storage, and potential applications as a synthetic intermediate in medicinal chemistry. The interplay of its constituent functional groups dictates its chemical personality, which is explored herein.

Molecular Structure and Functional Group Analysis

The stability and reactivity of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine are primarily governed by three key structural features: the primary amine, the dimethyl ketal, and the strained cyclobutane ring.

Caption: Structure of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine.

Part 1: Stability Profile

The overall stability of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine is a composite of the individual stabilities of its functional groups under various conditions. Forced degradation studies, which intentionally stress a molecule, provide a framework for understanding its intrinsic stability.[1][2][3]

Hydrolytic Stability

Hydrolysis is a critical degradation pathway, particularly for the ketal functionality.

Acidic Conditions

The dimethyl ketal is highly susceptible to acid-catalyzed hydrolysis. This reaction proceeds via a two-step mechanism, likely an A-2 type mechanism, involving protonation of one of the methoxy oxygens, followed by the departure of methanol to form a stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the hemiacetal, which rapidly hydrolyzes to the corresponding ketone and a second molecule of methanol.[4]

The rate of this hydrolysis is strongly pH-dependent, with stability decreasing significantly in more acidic environments.[5] The primary amine will be protonated under acidic conditions to form an ammonium salt, which is generally stable but will not prevent the hydrolysis of the ketal.

Caption: Acid-catalyzed hydrolysis of the dimethyl ketal.

Neutral and Basic Conditions

Under neutral and basic conditions, the dimethyl ketal is generally stable. Hydrolysis in pure water can occur but is significantly slower than the acid-catalyzed process.[6] In alkaline solutions, the primary amine remains as the free base and is also generally stable towards hydrolysis. Therefore, the compound is expected to exhibit good stability at neutral to high pH.

Oxidative Stability

Primary amines can be susceptible to oxidation. Common oxidative pathways include the formation of N-oxides, imines, or degradation to smaller fragments. Oxidizing agents like hydrogen peroxide or atmospheric oxygen can initiate these processes. The presence of the cyclobutane ring is unlikely to significantly influence the oxidative stability of the amine. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation over long periods.

Thermal and Photochemical Stability

While specific data for this molecule is unavailable, primary amines and ketals are generally stable to moderate heat. The high ring strain of the cyclobutane ring could make it susceptible to thermally induced ring-opening or rearrangement reactions, though this typically requires high temperatures. Photochemical degradation, especially under UV light, could potentially lead to radical-mediated decomposition pathways. For long-term storage, protection from light and elevated temperatures is advisable.

Summary of Stability

| Condition | Ketal Stability | Amine Stability | Cyclobutane Ring Stability | Overall Stability |

| Acidic (pH < 5) | Low (Hydrolyzes) | High (as salt) | Moderate | Low |

| Neutral (pH 6-8) | High | High | High | High |

| Basic (pH > 8) | High | High | Moderate to High | High |

| Oxidizing Agents | High | Low to Moderate | High | Moderate |

| Heat | High | High | Moderate | Moderate |

| Light (UV) | High | Moderate | Moderate | Moderate |

Part 2: Reactivity Profile

The reactivity of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine is characterized by the nucleophilic and basic nature of the primary amine and the potential for ring-opening reactions of the strained cyclobutane.

Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile and a base.

N-Acylation

The amine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form stable amides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

Experimental Protocol: N-Acetylation with Acetic Anhydride [7][8][9][10]

-

Dissolve 2-(3,3-dimethoxycyclobutyl)ethan-1-amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base such as triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Alkylation

Alkylation of the primary amine with alkyl halides can be achieved but is often challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[11] Using the amine as the limiting reagent or employing specific strategies like reductive amination can favor mono-alkylation.

Experimental Protocol: N-Benzylation with Benzyl Bromide [11][12][13]

-

Dissolve 2-(3,3-dimethoxycyclobutyl)ethan-1-amine (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add benzyl bromide (1.0-1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography to separate the mono-alkylated product from starting material and over-alkylated byproducts.

Imine Formation

The primary amine can react with aldehydes and ketones in the presence of a mild acid catalyst to form imines (Schiff bases).[14] This reaction is reversible and is often driven to completion by the removal of water.

Caption: Key reactivity pathways for the title compound.

Reactions of the Cyclobutane Ring

The inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions under certain conditions, a feature that can be exploited in synthetic design.

Catalytic Hydrogenation

Under catalytic hydrogenation conditions (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni), the cyclobutane ring can undergo hydrogenolysis to yield an acyclic product.[15] The conditions required are typically more forcing than those needed for the reduction of a double bond. The substitution pattern on the ring will influence the regioselectivity of the C-C bond cleavage.

Potential Intramolecular Reactivity

While not documented for this specific molecule, the proximity of the nucleophilic amine to the electrophilic center of the ketal (or its hydrolyzed ketone form) could potentially lead to intramolecular reactions under certain conditions. For instance, after hydrolysis of the ketal to the ketone, the primary amine could undergo an intramolecular cyclization to form a bicyclic imine or enamine, especially with thermal or catalytic activation. Researchers should be mindful of this possibility when designing synthetic routes or formulating this compound.

Part 3: Applications in Drug Development and Synthesis

The unique structural features of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine make it a valuable building block in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The cyclobutane unit provides a rigid, three-dimensional scaffold that can be used to orient pharmacophoric groups in a defined spatial arrangement, which is crucial for optimizing binding to biological targets.[16][17]

-

Protected Carbonyl Synthon: The dimethyl ketal serves as a stable protecting group for a ketone. This allows for extensive chemical modifications at the amine terminus without interference from the carbonyl group. The ketone can be deprotected at a later synthetic stage under controlled acidic conditions.

-

Amine Handle for Derivatization: The primary amine provides a convenient point for chemical diversification. It can be used to attach the molecule to other fragments, introduce solubilizing groups, or modulate the pharmacokinetic properties of a lead compound.[18]

Conclusion

2-(3,3-Dimethoxycyclobutyl)ethan-1-amine is a molecule with a dualistic chemical nature. Its stability is highly dependent on the pH of its environment, with the ketal group being the primary point of vulnerability under acidic conditions. Its reactivity is dominated by the nucleophilic primary amine, which allows for a wide range of chemical transformations. The strained cyclobutane ring offers opportunities for more complex synthetic manipulations through ring-opening reactions. A thorough understanding of this stability and reactivity profile is essential for its effective use in the synthesis of novel and complex molecules for drug discovery and development.

References

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

Maryasin, B., & Maulide, N. (2019). On the Stability of Disubstituted Cyclobutenes - A Computational Study. European Journal of Organic Chemistry, 2019(2-3), 338-341. [Link]

-

Doye, S., & Ackermann, L. (2005). A Highly Reactive Titanium Precatalyst for Intramolecular Hydroamination Reactions. Angewandte Chemie International Edition, 44(46), 7546-7548. [Link]

-

Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(47), 24653-24657. [Link]

-

Wang, Y., Liu, Y., & Liu, C. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3535. [Link]

-

Naik, S., Gopinath, R., & Patel, B. K. (2004). Acetylation of amines with acetic anhydride. Tetrahedron Letters, 45(40), 7685-7687. [Link]

- Google Patents.

-

Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

-

IEA Greenhouse Gas R&D Programme. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

-

Principles of Drug Action 1, Spring 2005. Amines. [Link]

-

AIR Unimi. Transition-Metals Catalyzed Intramolecular Amination and Hydroamination Reactions of Allenes. [Link]

-

ResearchGate. Cyclobutane containing natural products and synthetic intermediates. [Link]

-

Yin, J., Wang, Y., & Liu, J. (2007). 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]

-

Maryasin, B., & Maulide, N. (2019). On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2019(2-3), 338-341. [Link]

-

ResearchGate. Relative hydrolysis kinetics of ketal 3 at different pH. [Link]

-

Sarpong, R., & Tantillo, D. J. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Beilstein Journal of Organic Chemistry, 11, 1665-1678. [Link]

-

Al-Mustansiriyah University. Amines. [Link]

-

ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

-

The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]

-

CDN. N-Terminus Acetylation Protocol. [Link]

-

YouTube. Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. [Link]

-

University of Vienna. On the Stability of Disubstituted Cyclobutenes - A Computational Study. [Link]

-

Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

ResearchGate. Insights into the reactivity of 2-hydroxycyclobutanones with thiols corroborated by quantum chemical DFT investigations, NMR and Raman analysis. [Link]

-

ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

-

ResearchGate. Intramolecular radical non-reductive alkylation of ketones: Via transient enamines. [Link]

-

Maryasin, B., & Maulide, N. (2019). On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2019(2-3), 338-341. [Link]

-

PMC. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

Thomson, R. J., & Lambert, T. H. (2010). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 132(10), 3446-3447. [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

-

Organic Chemistry Portal. Dual Iminium- and Lewis Base Catalyzed Morita-Baylis-Hillman Reaction on Cyclopent-2-enone. [Link]

-

Academic Journals. Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PMC. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

-

ResearchGate. Ring-opening reactions of BCBs for synthesis of four-membered rings and their scientific context. [Link]

-

ResearchGate. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]

-

ACS Publications. Copper-Catalyzed Synthesis of Medium-Sized Cyclic Aminals via Annulation of Ketenimines and N-Acyliminium Ions. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

DiVA. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. [Link]

-

UniCA IRIS. Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. [Link]

-

PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Journal of the Chemical Society of Pakistan. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]

-

MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

-

Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

-

Advances in Consumer Research. Kinetic Reaction, Mechanism and Activation Parameter of Alkali Catalyzed Hydrolysis for Propyl Caprate in Water- Acetone Solvent System. [Link]

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diplomatacomercial.com [diplomatacomercial.com]

Unlocking the Cyclobutane Vector: A Strategic Guide to 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine Derivatives

Executive Summary

In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a primary directive. 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine represents a high-value Fsp³-rich scaffold that offers a distinct structural solution to common drug discovery challenges.

This guide explores the Structure-Activity Relationship (SAR) utility of this scaffold. Unlike simple alkyl chains, the cyclobutane core provides defined exit vectors and conformational restriction. Unlike naked cycloalkanes, the 3,3-dimethoxy functionality serves as a dual-purpose element: it acts as a polar metabolic handle in its own right, or as a "masked" reactive center for late-stage diversification (LSD) into ketones, alcohols, or gem-difluoro motifs.

Part 1: Structural Analysis & Design Rationale

The Anatomy of the Scaffold

The molecule consists of three distinct pharmacophoric zones, each offering specific SAR tuning capabilities:

-

The Proximal Handle (Ethylamine):

-

Function: Primary attachment point to the pharmacophore core (e.g., warhead, hinge binder).

-

SAR Implication: The two-carbon linker (ethyl) vs. a one-carbon linker (methyl) significantly alters the cone angle and flexibility of the substituent. The ethyl spacer often allows the cyclobutane to fold back into a hydrophobic pocket or solvent channel more effectively than the rigid methylamine analogs.

-

-

The Core (Cyclobutane Ring):

-

Function: Conformational restriction.[1]

-

SAR Implication: Cyclobutanes exist in a puckered "butterfly" conformation (puckering angle ~25-35°). This constrains the spatial relationship between the amine and the distal functional group, unlike the free rotation of a linear butyl chain.

-

Stereochemistry: The 1,3-substitution pattern creates cis and trans isomers. These isomers present the distal group at drastically different vectors relative to the amine, allowing for precise probing of binding pocket depth and geometry.

-

-

The Distal Motif (3,3-Dimethoxy Ketal):

-

SAR Implication: The dimethoxy group is a stable ketal. It functions as a hydrogen bond acceptor (HBA) but is devoid of hydrogen bond donors (HBD). Crucially, it masks a ketone, allowing this single building block to serve as a progenitor for an entire library of 3-substituted cyclobutanes (see Section 2).

Physicochemical Properties

-

Lipophilicity (LogP): The dimethoxy group lowers LogP compared to a cyclohexyl or phenyl equivalent, improving water solubility.

-

Metabolic Stability: The cyclobutane ring is generally more metabolically stable than linear alkyl chains (which suffer from

-oxidation or

Part 2: Synthetic Workflows & Diversity Vectors

The true power of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine lies in its divergent synthetic utility. It should be viewed not just as a final substructure, but as a strategic intermediate .

Diagram: Divergent Synthetic Pathways

The following diagram illustrates the transformation of the core scaffold into three distinct SAR series: Series A (Ketal Retention), Series B (Ketone Diversification), and Series C (Gem-Difluoro Isosteres).

Caption: Divergent synthesis starting from the dimethoxy ketal scaffold. Series A retains the ketal; Series B and C exploit the masked ketone for deep SAR exploration.

Part 3: SAR Exploration Strategies

Vector 1: The Ketal vs. Ketone vs. Difluoro

When optimizing a lead containing this scaffold, the 3-position is the critical "distal" vector.

-

The Ketal (Parent): Use for initial screening. It provides moderate polarity and bulk.

-

The Ketone: Generated via hydrolysis (see Protocol 5.2). The ketone is often too reactive for final drugs (potential covalent trapping) but is essential for making the gem-difluoro analog.

-

The gem-Difluoro: Replacing the C=O or C(OMe)2 with CF2 is a classic bioisosteric swap. It removes the H-bond acceptor capability, increases lipophilicity (improving permeability), and blocks metabolic oxidation at the 3-position.

-

Rule of Thumb: If the Ketal analog is potent but has poor permeability, convert to gem-Difluoro.

-

Vector 2: Cis/Trans Isomerism

The 1,3-substitution on cyclobutane creates stereoisomers.

-

Cis-Isomer: The ethylamine and the distal group (e.g., OH, if reduced) are on the same face. This favors a "U-shape" conformation, useful for wrapping around a protein residue.

-

Trans-Isomer: The groups are on opposite faces, creating a linear, extended vector.

-

Strategy: Commercial building blocks are often mixtures. Separation of isomers is mandatory for advanced SAR. This is typically achieved after the ketone reduction step (separating cis-alcohol from trans-alcohol) or by preparative HPLC of the final compounds.

Vector 3: The Ethyl Linker

The ethyl chain provides a specific distance from the core.

-

Comparison: Compare 2-(3,3-dimethoxycyclobutyl)ethan-1-amine with (3,3-dimethoxycyclobutyl)methanamine (1-carbon linker).

-

Observation: If potency drops significantly with the methylamine, the target likely requires the flexibility of the ethyl chain to position the bulky cyclobutane ring away from steric clashes in the binding site.

Part 4: Experimental Protocols

General Amide Coupling (Functionalizing the Amine)

Use this protocol to attach the scaffold to a carboxylic acid core.

Reagents: Carboxylic Acid (1.0 eq), 2-(3,3-dimethoxycyclobutyl)ethan-1-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Dissolve the carboxylic acid in anhydrous DMF (0.1 M).

-

Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the OAt ester).

-

Add the amine scaffold.[3]

-

Stir at RT for 2–4 hours (monitor by LCMS).

-

Workup: Dilute with EtOAc, wash with sat.[3] NaHCO3 (to remove unreacted acid) and brine.

-

Note: Avoid acidic workups (e.g., 1N HCl) if you intend to keep the ketal intact, as it is acid-labile.

Ketal Hydrolysis (Revealing the Ketone)

Use this protocol to unmask the ketone for further diversification.

Reagents: Ketal-containing precursor, Acetone/H2O (4:1), p-Toluenesulfonic acid (pTSA) or 2N HCl.

-

Dissolve the substrate in Acetone/H2O.

-

Add pTSA (0.1 eq) or 2N HCl (5 eq).

-

Heat to 50°C for 2–6 hours. The acetone acts as a solvent and a trans-ketalization acceptor (driving equilibrium).

-

Workup: Neutralize with sat. NaHCO3 before extraction to prevent aldol condensation side reactions. Extract with DCM.

Deoxofluorination (Synthesis of gem-Difluoro Analog)

Use this to improve metabolic stability and permeability.

Reagents: Cyclobutanone intermediate, DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, DCM.

-

Dissolve the ketone intermediate in anhydrous DCM under Nitrogen.

-

Cool to -78°C.

-

Add DAST (2.0 eq) dropwise.

-

Allow to warm to RT overnight.

-

Safety: Quench carefully with sat. NaHCO3 (gas evolution).

-

Purification: Silica gel chromatography. The difluoro product is usually less polar than the ketone.

Part 5: Case Studies & Biological Context

Arginase Inhibitors

Research into Arginase inhibitors has utilized 3,3-disubstituted cyclobutanes to fill hydrophobic pockets adjacent to the active site. The ethylamine linker allows the cyclobutane to extend into the "outer rim" of the enzyme, where the 3,3-substituents (ketal or difluoro) interact with solvent or surface residues [1].

Mcl-1 Inhibitors

In the development of Mcl-1 inhibitors, cyclobutane derivatives serve as replacements for cyclohexyl groups to reduce lipophilicity while maintaining the necessary steric bulk to disrupt the protein-protein interaction. The 3,3-dimethoxy motif acts as a solubilizing group in early discovery leads [2].

References

-

Van Zandt, M. et al. (2013). Synthesis and Structure-Activity Relationships of Arginase Inhibitors. Journal of Medicinal Chemistry. (Contextual match based on Arginase inhibitor structural motifs).

-

Friberg, A. et al. (2013). Discovery of Mcl-1 inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry.

-

Mykhailiuk, P. K. (2021). Cyclobutanes in Small-Molecule Drug Candidates.[4] Chemistry – A European Journal.

-

Enamine Ltd. (2024). 2-(3,3-dimethoxycyclobutyl)ethan-1-amine Product Page. Enamine Store.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Substituted Cyclobutane Ethanamines: Structural Constraints & Pharmacological Frontiers

[1]

Executive Summary

The substituted cyclobutane ethanamine scaffold represents a critical motif in medicinal chemistry, primarily utilized to introduce conformational restriction into flexible neurotransmitter analogues.[1] By incorporating the cyclobutane ring, researchers can lock the ethylamine side chain—common to dopamine, serotonin, and norepinephrine—into specific spatial orientations.[1][2] This restriction reduces the entropic penalty of receptor binding and enhances selectivity for monoamine transporters (MATs) and G-protein coupled receptors (GPCRs).[1][2]

This guide analyzes the synthesis, structural biology, and pharmacological utility of these compounds, with a specific focus on their role as bioisosteres in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and trace amine-associated receptor (TAAR) ligands.[1][2]

Structural & Stereochemical Considerations

The "Pucker" and Substituent Orientation

Unlike the planar cyclopropane ring, the cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[1][2]

-

Pucker Angle: Approximately 25°–35°.[1]

-

Consequence: Substituents adopt pseudo-equatorial or pseudo-axial positions.[1]

-

Gem-Disubstitution: In 1,1-disubstituted cyclobutanes (e.g., 1-aryl-1-ethanamine derivatives), the bulky aryl group typically prefers the pseudo-equatorial position to minimize 1,3-diaxial-like repulsions, forcing the ethanamine chain into a defined vector.[1]

Bioisosterism with Phenethylamines

The cyclobutane-ethanamine motif serves as a rigid analogue of phenethylamine (PEA).

-

Flexible PEA: The ethyl chain rotates freely, allowing binding to multiple targets (promiscuity).[1][2]

-

Constrained Analogue: The cyclobutane ring locks the

and

Synthetic Methodologies

The construction of substituted cyclobutane ethanamines generally follows two distinct retrosynthetic logic paths: Ring Functionalization (building the chain off a ring) or Cycloaddition (building the ring with the chain precursors).[1][2]

Method A: The Nitrile/Ketone Homologation (Sibutramine-like Route)

This route is preferred for generating 1-aryl-1-(aminoalkyl)cyclobutanes .[2] It often starts with 1-arylcyclobutanecarbonitrile.[1]

-

Step 1: Grignard addition (e.g., isobutylmagnesium bromide) to the nitrile to form an imine/ketone.[1][2]

-

Step 2: Reductive amination (Leuckart-Wallach) or reduction to yield the amine.[1][2]

-

Relevance: This is the industrial route for Sibutramine and its desmethyl active metabolites.[1]

Method B: The [2+2] Photocycloaddition

Used to create 1,2- or 1,3-substituted variants, often acting as spacers.[1][2]

-

Mechanism: Photochemical [2+2] cycloaddition of alkenes (e.g., styrene derivatives) with enones or ketene acetals.[1][2]

-

Utility: Allows for the precise placement of the ethylamine chain relative to the aryl ring (cis vs. trans).[1]

Visualization of Synthetic Pathways

Caption: Divergent synthetic pathways for accessing 1,1-disubstituted (top) and 1,2-disubstituted (bottom) cyclobutane ethanamine scaffolds.

Pharmacological Applications[1][3][4][5][6][7][8][9]

Monoamine Reuptake Inhibition (Sibutramine Class)

The most prominent application of the cyclobutane ethanamine motif is in Sibutramine (Meridia/Reductil) and its active metabolites.[1][2]

-

Mechanism: Dual inhibition of SERT and NET.

-

Active Species: Sibutramine is a prodrug.[1] The pharmacological activity resides in the primary (M1) and secondary (M2) amine metabolites, which are cyclobutane ethanamine derivatives (specifically 1-(4-chlorophenyl)-1-(1-amino-2-methylpropyl)cyclobutane).[1][2]

-

SAR Insight: The cyclobutane ring locks the phenyl ring and the amino group into a conformation that mimics the "folded" state of serotonin, enhancing binding affinity.

NMDA and Glutamate Receptor Ligands

Cyclobutane analogues of amino acids (e.g., 2,4-methanoglutamate) utilize the ring to constrain the glutamate backbone.[1]

-

Target: NMDA receptors and Excitatory Amino Acid Transporters (EAATs).[1][2]

-

Effect: The rigid scaffold prevents the molecule from adopting conformations required for metabolic degradation while maintaining receptor fit.

Antibacterial & Antiviral Agents

Recent literature (e.g., Result 1.7) highlights cyclobutane-containing thiazoles and nucleoside analogs.[1][2]

-

Mechanism: The cyclobutane ring acts as a non-hydrolyzable spacer, replacing the ribose sugar in nucleosides (e.g., Cyclobut-A) or linking pharmacophores in antibacterial agents.[1]

Comparative Data & SAR

The following table summarizes the binding affinities (

| Compound | Structure Type | SERT | NET | DA Reuptake |

| Sibutramine (Parent) | Cyclobutane Methanamine* | 298 | 5451 | Inactive |

| Desmethyl-Sibutramine (M1) | Sec.[1][2][3] Cyclobutane Ethanamine | 15 | 20 | ~1000 |

| Didesmethyl-Sibutramine (M2) | Pri.[1][2] Cyclobutane Ethanamine | 13 | 15 | ~1000 |

| Amphetamine | Flexible Phenylpropylamine | >1000 | 50 | 40 |

*Note: Sibutramine is structurally a methanamine with a bulky isobutyl group, but its metabolites function pharmacologically as constrained phenethylamine analogues.[1][2]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclobutane-1-ethanamine

This protocol describes the synthesis of a primary amine metabolite analogue via the Leuckart Reaction , a standard method for this scaffold.[1]

Safety: Perform all steps in a fume hood. Formic acid is corrosive; carbon monoxide may be generated.[1][2]

-

Ketone Formation:

-

Charge a flame-dried flask with 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 eq) and anhydrous ether.

-

Cool to 0°C. Dropwise add Isobutylmagnesium bromide (2.0 M in ether, 1.2 eq).

-

Reflux for 3 hours.[1] Quench with ice-cold 1M HCl.

-

Extract with ether, dry over MgSO₄, and concentrate to yield the imine/ketone intermediate.[1]

-

-

Leuckart Reductive Amination:

-

Hydrolysis:

-

Purification:

Signaling Pathway: Monoamine Reuptake Inhibition[1][2]

The following diagram illustrates how cyclobutane ethanamines (like M1/M2 metabolites) modulate synaptic transmission.

Caption: Mechanism of Action: Cyclobutane ethanamines block Monoamine Transporters (MATs), increasing synaptic neurotransmitter concentration.[1][2]

References

-

Jeffery, J. E., et al. (1991).[1][2] Synthesis and pharmacological evaluation of sibutramine analogues. Journal of the Chemical Society, Perkin Transactions 1 . Link

-

Gundlah, C., et al. (1997).[1][2] In vivo activity of sibutramine and its metabolites on monoamine reuptake. Journal of Pharmacology and Experimental Therapeutics . Link

-

Shuto, S., et al. (1995).[1][2] Synthesis of cyclobutane analogues of milnacipran as conformationally restricted SNRIs. Journal of Medicinal Chemistry . Link[1][2]

-

Wong, D. T., et al. (2000).[1][2] Reuptake inhibition of monoamines by sibutramine metabolites. European Journal of Pharmacology . Link[1][2]

-

Mellin, C., et al. (2006).[1][2] Cyclobutane derivatives as novel H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters . Link[1][2]

Methodological & Application

Application Note: Scalable Synthesis of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Executive Summary

This application note details a robust, four-stage protocol for the synthesis of 2-(3,3-dimethoxycyclobutyl)ethan-1-amine , a critical aliphatic amine scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD) and PROTAC linker design.

The cyclobutane ring offers unique physicochemical properties, providing a rigid yet sp³-rich spacer that improves metabolic stability compared to flexible alkyl chains while maintaining specific vector orientation. This protocol prioritizes ketal stability throughout the synthesis, utilizing a "Nitrile Homologation" strategy that avoids harsh acidic conditions which would deprotect the ketone prematurely.

Retrosynthetic Strategy

The synthesis is designed around the commercial availability of 3-oxocyclobutanecarboxylic acid . The core challenge is extending the carbon chain by one methylene unit (homologation) while preserving the acid-labile dimethyl ketal protecting group.

Strategic Pathway (Graphviz)

Figure 1: Linear synthetic pathway emphasizing the homologation sequence via nitrile reduction.

Detailed Experimental Protocols

Stage 1: Simultaneous Protection and Esterification

Objective: Convert 3-oxocyclobutanecarboxylic acid to methyl 3,3-dimethoxycyclobutanecarboxylate.

-

Rationale: Using trimethyl orthoformate (TMOF) acts as a water scavenger, driving both the ketalization of the ketone and the esterification of the carboxylic acid in a single pot.

-

Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Trimethyl orthoformate (3.0 eq), Methanol (Solvent), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

Protocol:

-

Dissolve 3-oxocyclobutanecarboxylic acid (10 g, 87.6 mmol) in anhydrous MeOH (100 mL).

-

Add trimethyl orthoformate (28.7 mL, 263 mmol) and pTsOH monohydrate (0.83 g, 4.4 mmol).

-

Reflux the mixture for 4–6 hours under nitrogen. Monitor by TLC (stain with KMnO₄; starting material ketone is UV active/stains, product ketal is less distinct).

-

Quench: Cool to RT and add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst before concentration. This prevents hydrolysis during evaporation.

-

Concentrate in vacuo. Resuspend residue in Et₂O (150 mL), wash with saturated NaHCO₃ (50 mL) and brine.

-

Dry over MgSO₄ and concentrate to yield the crude ester (approx. 14–15 g).

-

Note: The product is a volatile oil; avoid prolonged high-vacuum exposure.

-

Stage 2: Reduction to Alcohol

Objective: Reduce the ester to (3,3-dimethoxycyclobutyl)methanol (CAS: 1788043-94-6).

-

Reagents: LiAlH₄ (1.2 eq), THF (anhydrous).

-

Safety: LiAlH₄ is pyrophoric. Use Fieser workup to avoid gelatinous aluminum emulsions.

Protocol:

-

Suspend LiAlH₄ (3.0 g, 79 mmol) in anhydrous THF (100 mL) at 0°C.

-

Add the crude ester from Stage 1 (dissolved in 40 mL THF) dropwise over 30 mins, maintaining temp <5°C.

-

Warm to RT and stir for 2 hours.

-

Fieser Workup (Critical): Cool to 0°C. Carefully add:

-

3.0 mL water (slowly!)

-

3.0 mL 15% NaOH solution

-

9.0 mL water

-

-

Stir vigorously for 30 mins until a white granular precipitate forms.

-

Filter through a pad of Celite.[1] Rinse the cake with THF.

-

Concentrate filtrate to obtain the alcohol (Yield >90%).

Stage 3: Homologation (Mesylation & Cyanation)

Objective: Convert alcohol to 2-(3,3-dimethoxycyclobutyl)acetonitrile (CAS: 2007916-55-2).

Step 3A: Mesylation

-

Dissolve alcohol (10 g, 68 mmol) and Et₃N (14.2 mL, 102 mmol) in DCM (100 mL) at 0°C.

-

Add Methanesulfonyl chloride (MsCl, 6.3 mL, 81.6 mmol) dropwise.

-

Stir at 0°C for 1 hour. Wash with water, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate.[2][3] Use the crude mesylate immediately.

Step 3B: Cyanation

-

Rationale: DMSO accelerates the S_N2 displacement.

-

Safety: Cyanide Hazard. All operations must be in a fume hood. Bleach quench required for waste.

-

Dissolve crude mesylate in DMSO (80 mL).

-

Add Sodium Cyanide (NaCN, 4.0 g, 81.6 mmol).

-

Heat to 70°C for 4–6 hours. Do not exceed 90°C to prevent elimination.

-

Workup: Cool to RT. Pour into a mixture of ice/water (300 mL) and extract with Et₂O (3 x 100 mL).

-

Why Ether? DMSO partitions into the water layer; ether extracts the nitrile efficiently.

-

-

Wash combined organics with water (2x) and brine. Dry (MgSO₄) and concentrate.[2][3]

-

Purification: Silica gel chromatography (Hexanes/EtOAc 4:1) to yield the nitrile as a colorless oil.

Stage 4: Nitrile Reduction to Target Amine

Objective: Reduce nitrile to 2-(3,3-dimethoxycyclobutyl)ethan-1-amine.

-

Critical Constraint: Avoid acidic conditions. Aqueous acid will hydrolyze the dimethyl ketal back to the ketone. We use LiAlH₄ with a basic workup.

Protocol:

-

Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C.

-

Add 2-(3,3-dimethoxycyclobutyl)acetonitrile (1.0 eq) in THF dropwise.

-

Reflux for 3 hours (nitrile reduction requires higher energy than esters).

-

Workup: Cool to 0°C. Perform Fieser workup (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

-

Filter solids. Concentrate the filtrate.

-

Purification: If necessary, distill under reduced pressure (Kugelrohr) or perform flash chromatography using DCM/MeOH/NH₄OH (90:10:1).

-

Note: The amine absorbs CO₂ from air; store under Argon.

-

Analytical Data Summary

| Intermediate/Product | Expected State | Key NMR Signals (¹H, CDCl₃, approx) |

| Ketal Ester | Colorless Oil | δ 3.68 (s, 3H, COOMe), 3.15 (s, 3H, OMe), 3.13 (s, 3H, OMe), 2.8-3.0 (m, cyclobutane). |

| Alcohol | Colorless Oil | δ 3.65 (d, 2H, -CH₂OH), 3.14 (s, 6H, ketal). |

| Nitrile | Pale Yellow Oil | δ 2.45 (d, 2H, -CH₂CN), 3.14 (s, 6H, ketal). |

| Target Amine | Colorless Liq. | δ 2.72 (t, 2H, -CH₂NH₂), 1.65 (q, 2H, -CH₂-), 3.14 (s, 6H, ketal). |

Troubleshooting & Critical Control Points

Ketal Stability Logic

The dimethyl ketal is robust against bases and nucleophiles (LiAlH₄, NaCN, NaOH) but extremely sensitive to aqueous acid.

-

Risk: During LiAlH₄ workup, if too much water is added or if the pH drops, the ketone will regenerate (Signal: Loss of singlets at ~3.14 ppm, appearance of ketone C=O in IR at ~1780 cm⁻¹).

-

Control: Always use 15% NaOH in the Fieser quench. This keeps the local environment basic, preserving the ketal.

Workup Decision Tree (Graphviz)

Figure 2: Modified Fieser workup strictly enforcing basic conditions to prevent ketal hydrolysis.

References

-

General Reduction of Nitriles to Amines (LiAlH4): Source: Chemguide. "Reducing Nitriles to Primary Amines." [Link]